
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as CMB-4, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been investigated for its potential therapeutic applications in various scientific research studies. One of the major areas of interest is cancer research, where 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has shown promising results as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one also induces apoptosis by activating the caspase cascade, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to induce the expression of various genes involved in apoptosis and cell cycle arrest. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has been found to have antioxidant properties, which help to reduce oxidative stress and inflammation. 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is its potential as an anticancer agent. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation. However, one of the limitations of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the investigation of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one. One area of interest is the development of new synthetic methods for the production of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one, which could improve its purity and yield. Additionally, further studies are needed to investigate the safety and efficacy of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one in humans. Another area of interest is the investigation of the potential of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases. Finally, the development of new analogs of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one could lead to the discovery of more potent and selective anticancer agents.
Métodos De Síntesis
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one can be synthesized through a multi-step process, which involves the reaction of 4-methylbenzoyl chloride with 6-hydroxy-4H-chromen-4-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to form the final product. The purity of 6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one can be confirmed by using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Propiedades
IUPAC Name |
6-chloro-3-(4-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c1-10-2-4-11(5-3-10)16(19)14-9-21-15-7-6-12(18)8-13(15)17(14)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSAJJRZHBFOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(4-methylbenzoyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

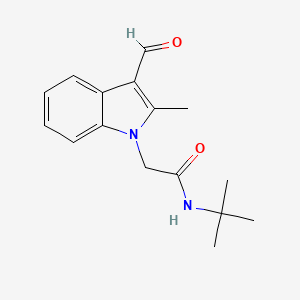
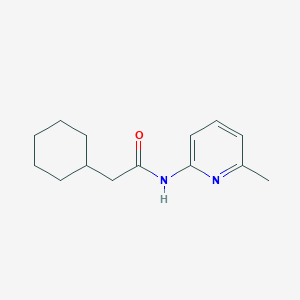
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
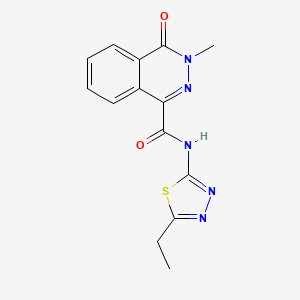
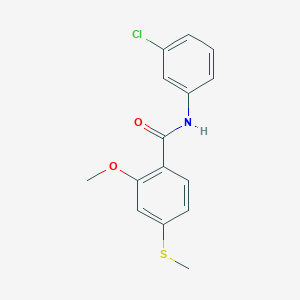
![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
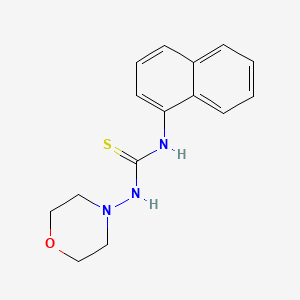

![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)